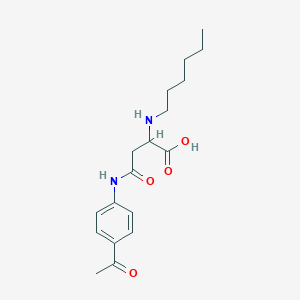

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-acetylanilino)-2-(hexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-3-4-5-6-11-19-16(18(23)24)12-17(22)20-15-9-7-14(8-10-15)13(2)21/h7-10,16,19H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRLKGOKNZZKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 4-acetylaniline.

Amidation Reaction: The 4-acetylaniline is then reacted with hexylamine to form the intermediate compound.

Formation of the Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-Acetylphenylboronic acid: Shares the acetylphenyl moiety but differs in its boronic acid group.

Hexanoic acid (4-acetyl-phenyl)-amide: Similar structure but lacks the hexylamino group.

Uniqueness

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a complex organic compound notable for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 334.4 g/mol. The compound features both aromatic and aliphatic components, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 1046767-98-9 |

| Density | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The presence of the amide bond allows for hydrogen bonding and interactions with active sites on target proteins, leading to modulation of their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as a ligand for various receptors, influencing signaling pathways.

- Antioxidant Activity : The structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Studies suggest that derivatives of this compound can exhibit antimicrobial effects against various bacterial strains.

- Anticancer Potential : Preliminary data indicate that this compound may have antiproliferative effects on cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound.

Case Study 1: Anti-inflammatory Effects

A study by Kumar et al. (1993) demonstrated that amide derivatives, including those related to our compound, significantly reduced inflammation in animal models by inhibiting the expression of cyclooxygenase enzymes.

Case Study 2: Antimicrobial Activity

Research conducted by Ukrainets et al. (2006) showed that similar compounds possess broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | Kumar et al., 1993 |

| Antimicrobial | Effective against multiple bacterial strains | Ukrainets et al., 2006 |

| Anticancer | Inhibitory effects on cancer cell lines | Gududuru et al., 2004 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves a nucleophilic addition-elimination reaction. A proposed route (analogous to methods for structurally related compounds) includes reacting a maleic anhydride derivative with 4-aminoacetophenone and hexylamine. Key steps:

-

Step 1 : Dissolve 3-methylidenedihydrofuran-2,5-dione (maleic anhydride derivative) in acetone under stirring .

-

Step 2 : Add 4-aminoacetophenone and hexylamine sequentially, controlling stoichiometry (1:1:1 molar ratio) and temperature (ambient to 50°C).

-

Step 3 : Purify via recrystallization using methanol-toluene (1:1), achieving yields >85% .

-

Critical Factors : Solvent polarity, reaction time (1.5–3 hours), and pH (basic conditions enhance nucleophilicity of amines).

Parameter Optimal Condition Impact on Yield Solvent Acetone High solubility Temperature 40–50°C Accelerates kinetics Stoichiometry 1:1:1 (anhydride:Ar-NH2:hexylamine) Minimizes side products

Q. How is the crystal structure of this compound characterized, and what key intermolecular interactions contribute to its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar amide backbone with anti-Saytzeff tautomerism. Key interactions include:

-

O—H⋯O hydrogen bonds between carboxylic groups (bond length: ~1.8 Å), forming dimeric chains.

-

N—H⋯O and C—H⋯O interactions involving the acetyl and hexylamino groups, stabilizing the lattice .

-

Dihedral angles between the phenyl ring and oxoamine group (~36°) introduce steric effects.

Interaction Type Bond Length (Å) Role in Stability O—H⋯O (carboxylic) 1.75–1.85 Forms R₂²(8) graph-set motifs N—H⋯O (amide) 2.10–2.30 Links molecular dimers

Advanced Research Questions

Q. Which spectroscopic and computational methods are utilized to characterize the electronic structure and reactive sites of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ (amide) and ~1650 cm⁻¹ (ketone). N—H bending (~1550 cm⁻¹) confirms secondary amine presence .

- HOMO-LUMO Analysis : Computational studies (DFT/B3LYP) reveal electron density localization on the acetylphenyl group (HOMO) and oxobutanoic acid (LUMO), indicating electrophilic reactivity at the carbonyl .

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (negative potential) near oxygen atoms, guiding substitution reactions.

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships, particularly regarding the hexylamino moiety?

- Methodological Answer :

- Michael Addition : Introduce thiols or amines to the α,β-unsaturated ketone system (e.g., using thioglycolic acid to form sulfanyl derivatives) .

- Alkylation/Reduction : Modify the hexylamino chain via reductive amination or alkyl halide coupling to alter hydrophobicity .

- Table :

| Derivatization Strategy | Reagent | Target Modification |

|---|---|---|

| Michael Addition | Thioglycolic acid | Introduce sulfanyl groups |

| Reductive Amination | Aldehydes/NaBH₃CN | Extend alkyl chain |

Q. How do variations in the alkyl chain length of the amino group (e.g., hexyl vs. methyl) impact the compound’s physicochemical properties and biological activity?

- Methodological Answer :

- Lipophilicity : Hexylamino increases logP by ~2 units compared to methyl, enhancing membrane permeability (measured via HPLC) .

- Biological Activity : Longer chains (C6) improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while shorter chains (C1) favor solubility .

- Thermal Stability : Differential scanning calorimetry (DSC) shows hexyl derivatives have higher melting points (~460 K vs. ~430 K for methyl) due to van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.